molecular formula C19H18Cl2N4OS2 B2889983 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1215646-02-8

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2889983
CAS No.: 1215646-02-8
M. Wt: 453.4
InChI Key: HXUBWNFIWAJZNW-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H18Cl2N4OS2 and its molecular weight is 453.4. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study on benzothiazole derivatives, closely related chemically to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride, demonstrated their effectiveness as corrosion inhibitors for carbon steel in an acidic environment. These inhibitors show superior stability and efficiency compared to previously reported compounds in the benzothiazole family, suggesting potential applications in protecting metals from corrosion (Hu et al., 2016).

Antibacterial Activity

Another study synthesized novel analogs of pyrazol-5-ones derived from the benzothiazole nucleus, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates the potential of benzothiazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines, structurally related to the compound , have shown molluscicidal properties, offering a potential approach for controlling snails that serve as intermediate hosts for schistosomiasis, a significant public health issue in some regions (El-bayouki & Basyouni, 1988).

Electrophysiological Activity

N-substituted imidazolylbenzamides, another closely related group of compounds, have been studied for their cardiac electrophysiological activity. Some of these compounds exhibit potency comparable to sematilide, a class III antiarrhythmic agent, highlighting potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Anticancer Agents

A homologous series of benzonaphthyridine derivatives, with a chemical framework resembling the query compound, demonstrated divergent pharmacokinetics in tumor versus plasma in mice, offering insights into optimizing lipophilicity for better tumor retention and antitumor activity (Lukka et al., 2012).

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS2.ClH/c1-23(2)9-10-24(19-22-14-8-7-12(20)11-16(14)27-19)18(25)17-21-13-5-3-4-6-15(13)26-17;/h3-8,11H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUBWNFIWAJZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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